molecular formula C23H29ClN4O3S B2749427 N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea CAS No. 1216798-01-4

N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea

Cat. No.: B2749427
CAS No.: 1216798-01-4
M. Wt: 477.02
InChI Key: AMJHCRNAZICVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Reactivity

  • The study by Xiaoping Rao and colleagues highlights the structural characteristics of a compound with a morpholine ring, demonstrating how the cyclohexane and morpholine rings adopt chair conformations, which is relevant for understanding the three-dimensional structure and potential reactivity of similar compounds (Xiaoping Rao et al., 2010).
  • Research by J. Vidaluc et al. on flexible ureas as acetylcholinesterase inhibitors highlights the importance of the spacer length and conformational flexibility, which could be relevant for designing derivatives of the specified compound for specific biological activities (J. Vidaluc et al., 1995).

Biological Activities

  • A study on N-alkyl substituted urea derivatives, including morpholine moieties, evaluated their antibacterial and antifungal activities, suggesting that the structure of urea derivatives can significantly impact their antimicrobial potential (Qing-Zhong Zheng et al., 2010).
  • The synthesis and evaluation of fatty acid amide hydrolase (FAAH) inhibitors, which include alkylcarbamic acid esters with cyclohexyl rings, reveal the significance of the N-terminal group in fitting within the substrate-binding site, indicating how structural modifications can enhance inhibitory potency (M. Mor et al., 2008).

Chemical Synthesis and Modification

  • The catalyzed intramolecular vicinal diamination of alkynes for synthesizing indole-cyclic urea fused derivatives, as described by M. Rajesh et al., illustrates a method for constructing complex molecules that could be applicable to synthesizing derivatives of the specified compound (M. Rajesh et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJHCRNAZICVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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